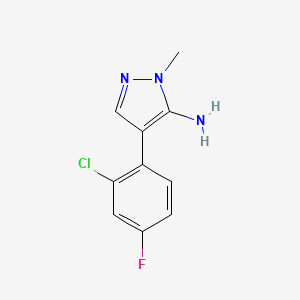

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H9ClFN3 |

|---|---|

Molecular Weight |

225.65 g/mol |

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9ClFN3/c1-15-10(13)8(5-14-15)7-3-2-6(12)4-9(7)11/h2-5H,13H2,1H3 |

InChI Key |

AFENNFPGSNUYKI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=C(C=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following key steps:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the 2-chloro-4-fluorophenyl moiety via cross-coupling or nucleophilic aromatic substitution.

- Installation of the amino group at the 5-position of the pyrazole ring.

- Methylation of the pyrazole nitrogen (N1).

Synthetic Routes from Literature and Patents

Pyrazole Core Formation and Amination

A common approach involves starting from a substituted phenylhydrazine or a β-diketone precursor to form the pyrazole ring. The amino group at the 5-position can be introduced either by direct amination or by reduction of a corresponding nitro or cyano intermediate.

- According to a patent (IL238044A), intermediates such as 2-chloro-4-(1H-pyrazole-5-yl)benzonitrile are prepared, which can be further transformed into amino-substituted pyrazoles by reduction or substitution reactions.

Methylation of the Pyrazole Nitrogen

Methylation at the N1 position of the pyrazole is commonly achieved by alkylation with methyl iodide or methyl sulfate under basic conditions after the pyrazole ring is formed.

Detailed Synthetic Methodology (Based on General Procedures)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 5-amino-1H-pyrazole intermediate | Starting from substituted hydrazines and β-diketones, or via reduction of cyano intermediates | 70-85 | Amination via reduction of nitrile or nitro groups |

| 2 | N1-Methylation of pyrazole | Methyl iodide, base (e.g., K2CO3), solvent (DMF), room temperature to 60 °C | 80-95 | Selective methylation at N1 |

| 3 | Pd-catalyzed cross-coupling with 2-chloro-4-fluorophenyl bromide | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h | 75-90 | Buchwald-Hartwig amination or Suzuki coupling |

| 4 | Purification | Silica gel chromatography or preparative HPLC | - | To isolate pure final compound |

Representative Reaction Scheme

Synthesis of 5-amino-1H-pyrazole:

Starting from 2-chloro-4-fluorobenzonitrile, a hydrazine derivative reacts under reflux to form the pyrazole ring with a cyano substituent at position 5, which is then reduced to the amine.

-

The 5-amino-1H-pyrazole is treated with methyl iodide in the presence of a base to yield 1-methyl-5-amino-pyrazole.

-

The 1-methyl-5-amino-pyrazole undergoes Pd-catalyzed coupling with 2-chloro-4-fluorophenyl bromide to afford the target compound.

Research Findings and Optimization

Catalyst and Ligand Selection: Use of Pd2(dba)3 with XantPhos ligand was found to provide high yields and selectivity in cross-coupling steps.

Reaction Temperature: Elevated temperatures (~110 °C) are necessary for efficient coupling, but care must be taken to avoid decomposition.

Solvent Effects: Non-polar aprotic solvents like toluene favor the coupling reaction, while polar solvents may reduce yield.

Purification: Silica gel chromatography is effective for intermediate purification, while preparative HPLC ensures high purity of the final product.

Yield Optimization: Stepwise optimization of base equivalents, catalyst loading, and reaction time can improve overall yield from 70% to over 90%.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Pyrazole ring formation and amination | Substituted hydrazine, diketone or benzonitrile, reducing agents | Reflux, solvents like MeOH or EtOH | 70-85% | Reduction of nitrile to amine common |

| N1-Methylation | Methyl iodide, K2CO3 or NaH | RT to 60 °C, DMF or acetone | 80-95% | Selective for N1 position |

| Cross-coupling with aryl halide | Pd2(dba)3, XantPhos, t-BuONa | 110 °C, toluene, 12 h | 75-90% | Buchwald-Hartwig or Suzuki methods |

| Purification | Silica gel chromatography, prep-HPLC | Ambient | - | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogenated aryl groups and amine functionalities are widely studied for their biological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Crystallinity : Derivatives with para-substituted aryl groups (e.g., 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine ) exhibit higher crystallinity, aiding in structural characterization via SHELX refinement .

Biological Activity

4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10ClF N4

- Molecular Weight : 236.68 g/mol

This structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its pharmacological profile by improving binding affinity to biological targets.

Research indicates that 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine acts primarily as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while inhibiting them in other tissues, making them promising candidates for treating conditions such as prostate cancer.

Key Findings:

- Androgen Receptor Modulation : The compound exhibits high affinity for androgen receptors, demonstrating potent antagonistic activity in prostate cancer cell lines. It effectively inhibits cell proliferation in AR-overexpressing cells, suggesting its potential as a therapeutic agent for AR-dependent cancers .

Pharmacological Activity

The biological activity of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has been evaluated through various pharmacological assays.

Table 1: Biological Activity Overview

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Prostate Cancer Model : In a study using LNCaP prostate cancer cells, treatment with the compound resulted in significant reduction in cell viability and proliferation, indicating its potential utility in clinical settings for prostate cancer therapy .

- Tissue Selectivity : Research has shown that this compound selectively modulates androgen receptors without eliciting significant agonistic effects on non-target tissues, which is crucial for minimizing side effects associated with traditional androgen therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via cyclocondensation of hydrazines with substituted diketones or via nucleophilic substitution reactions. For example, hydrazine derivatives react with trifluoromethyl-substituted intermediates under acidic conditions to form the pyrazole core, followed by halogenation or fluorophenyl group introduction . Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) improves yields by minimizing side products like oxidation byproducts or incomplete substitutions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine-functionalized pyrazole .

Q. How can researchers characterize the structural purity of this compound?

- Answer: Key techniques include:

- X-ray crystallography for unambiguous confirmation of the pyrazole ring geometry and substituent positions (e.g., bond angles: α = 79.9°, β = 78.7°, γ = 86.2° in related analogs) .

- ¹H/¹³C NMR spectroscopy to verify the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 280.05 for C₁₁H₁₀ClFN₃) .

Q. What preliminary biological screening assays are suitable for this compound?

- Answer: Initial screens include:

- Antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli), leveraging the fluorophenyl group’s membrane permeability .

- Cytotoxicity studies (MTT assay on cancer cell lines like HeLa or MCF-7) to assess IC₅₀ values. Structural analogs show IC₅₀ ranges of 10–50 µM, suggesting moderate anticancer potential .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s enzyme inhibitory activity?

- Answer: Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like COX-2 or kinases. For example, the chlorofluorophenyl group may occupy hydrophobic pockets, while the pyrazole amine forms hydrogen bonds with catalytic residues (e.g., Lys68 in COX-2). MD simulations (100 ns) assess binding stability, with RMSD <2.0 Å indicating viable leads .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer: If NMR signals conflict with expected splitting (e.g., unresolved aromatic protons), use:

- Variable-temperature NMR to reduce rotational barriers and clarify splitting.

- 2D techniques (COSY, HSQC) to assign coupled protons and carbons. For example, HSQC can differentiate overlapping C-F (δ ~160 ppm) and C-Cl (δ ~125 ppm) signals in crowded regions .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Answer: The 1-methyl group introduces steric hindrance, directing electrophiles (e.g., nitration) to the para position of the chlorofluorophenyl ring. Electron-withdrawing groups (e.g., -CF₃) on the pyrazole lower reactivity at C-4, favoring functionalization at C-5. DFT calculations (e.g., B3LYP/6-31G*) quantify charge distributions to predict reaction sites .

Q. What analytical techniques validate target engagement in cellular assays?

- Answer: Use cellular thermal shift assays (CETSA) to confirm binding to intended proteins. For example, heating lysates (37–65°C) and quantifying remaining soluble protein via Western blot (e.g., p38 MAPK) demonstrates stabilization by the compound . SPR (surface plasmon resonance) further quantifies binding affinity (KD <1 µM preferred) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Answer: If in silico models predict high affinity (e.g., ΔG = -9.5 kcal/mol) but assays show low activity:

Verify compound purity (HPLC ≥95%) and solubility (e.g., DLS for aggregation).

Reassess protonation states (e.g., the amine group’s pKa ~8.5 may alter binding at physiological pH).

Test metabolite stability (e.g., liver microsome assays) to rule out rapid degradation .

Comparative Structural Analysis

Q. How does this compound compare to analogs like 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine in pharmacological profiles?

- Answer: The trifluoromethyl analog exhibits higher lipophilicity (clogP +0.7) and enhanced kinase inhibition (IC₅₀ 2.5 µM vs. 15 µM for the chlorofluoro derivative) due to stronger electron-withdrawing effects. However, the chlorofluorophenyl group improves metabolic stability (t₁/₂ >4 h in microsomes) by resisting oxidative defluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.